molecular formula C9H8IN3O B1380610 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine CAS No. 1350475-30-7

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine

Cat. No.: B1380610
CAS No.: 1350475-30-7
M. Wt: 301.08 g/mol
InChI Key: PAXYVCGSOVDLFG-UHFFFAOYSA-N
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Description

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of an iodine atom on the pyrazole ring and a methoxy group on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reaction: The iodinated pyrazole is then coupled with the methoxy-substituted pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido-substituted product, while a Suzuki coupling reaction would yield a biaryl product.

Scientific Research Applications

4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromo-pyrazol-1-yl)-2-methoxy-pyridine: Similar structure but with a bromine atom instead of iodine.

    4-(3-Chloro-pyrazol-1-yl)-2-methoxy-pyridine: Similar structure but with a chlorine atom instead of iodine.

    4-(3-Fluoro-pyrazol-1-yl)-2-methoxy-pyridine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 4-(3-Iodo-pyrazol-1-yl)-2-methoxy-pyridine makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This can make it more suitable for certain applications, such as in the development of radiolabeled compounds for imaging studies.

Properties

IUPAC Name

4-(3-iodopyrazol-1-yl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3O/c1-14-9-6-7(2-4-11-9)13-5-3-8(10)12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXYVCGSOVDLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2C=CC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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